3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and a fluoroethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the fluoroethyl group, and coupling with the phenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol
- 3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol
Uniqueness
Compared to similar compounds, 3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol exhibits unique properties due to the specific positioning of the fluoroethyl group and the methyl group on the pyrazole ring.
Properties
Molecular Formula |
C13H16FN3O |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
3-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C13H16FN3O/c1-10-13(9-17(16-10)6-5-14)15-8-11-3-2-4-12(18)7-11/h2-4,7,9,15,18H,5-6,8H2,1H3 |
InChI Key |
BYTONPLQSRIWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.